![molecular formula C18H30N2O B3020487 N-(3-aminophenyl)dodecanamide CAS No. 84312-02-7](/img/structure/B3020487.png)
N-(3-aminophenyl)dodecanamide
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Overview
Description
The compound "N-(3-aminophenyl)dodecanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis pathways for "N-(3-aminophenyl)dodecanamide". For instance, the synthesis of similar amide compounds involves the reaction of amines with other chemical entities, often under specific conditions such as the presence of a catalyst or by applying certain techniques like carbodiimide coupling .
Synthesis Analysis
The synthesis of amide compounds can be achieved through various methods. For example, the carbonylation of amines catalyzed by dodecacarbonyltriruthenium has been shown to be an effective method for producing amides, such as N-benzylformamide . Similarly, the condensation of isocyanates with amines is another pathway, as demonstrated in the synthesis of a complex indazole derivative . The carbodiimide method of coupling is also a notable technique used in the synthesis of N-[(3-amino-1,2-dicarba-closo-dodecaboran-1-yl)acetyl] derivatives of α-amino acids .
Molecular Structure Analysis
The molecular structure of amide compounds can be quite diverse, depending on the substituents attached to the amide group. For instance, the crystal structure of an indazole derivative with an amide linkage has been determined, showing distinct intermolecular hydrogen bonds . Similarly, the structure of an anticancer drug with an amide bond was elucidated using spectroscopic techniques and X-ray crystallography, revealing intermolecular and intramolecular interactions .
Chemical Reactions Analysis
Amide compounds can participate in various chemical reactions. The papers provided do not detail specific reactions for "N-(3-aminophenyl)dodecanamide", but they do discuss reactions involving similar amide structures. For example, the hydroamidation of olefins with amines in the presence of a ruthenium catalyst can lead to the formation of amides . This suggests that "N-(3-aminophenyl)dodecanamide" could potentially undergo similar reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of amide compounds are influenced by their molecular structure. The papers describe properties such as solubility in water and surface activity for certain amide derivatives . For instance, N-dodecyl-N,N-bis[3-(aldonamido)propyl]amine-N-oxides show higher water solubility and surface effectiveness compared to their amine precursors . These insights can be extrapolated to hypothesize that "N-(3-aminophenyl)dodecanamide" may also exhibit distinct solubility and surface properties, although specific studies would be required to confirm this.
properties
IUPAC Name |
N-(3-aminophenyl)dodecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(19)15-17/h11-13,15H,2-10,14,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSBMDYJLAMEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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